molecular formula C23H47N5O18S B1663516 Paromomycin sulfate CAS No. 1263-89-4

Paromomycin sulfate

Cat. No.: B1663516
CAS No.: 1263-89-4
M. Wt: 713.7 g/mol
InChI Key: LJRDOKAZOAKLDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Paromomycin sulfate primarily targets the 16S ribosomal RNA in bacterial cells . This RNA is a component of the small (30s) subunit of the bacterial ribosome, which, together with the large (50s) subunit, forms the 70s ribosomal subunit . The ribosome is responsible for protein synthesis in the cell, making it a crucial target for antibiotics like this compound .

Mode of Action

This compound inhibits protein synthesis by binding to the 16S ribosomal RNA . This binding disrupts the normal function of the ribosome, preventing the correct reading of mRNA sequences and the subsequent formation of proteins . This disruption in protein synthesis leads to the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 16S ribosomal RNA, this compound disrupts the formation of the 70s ribosomal subunit, which is essential for translating the genetic code into proteins . The downstream effects of this disruption include the cessation of essential protein production, leading to bacterial cell death .

Pharmacokinetics

This compound is poorly absorbed in the gastrointestinal (GI) tract, which means its bioavailability is low when administered orally . The majority of the drug is excreted in the feces .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to the death of bacterial cells . This makes it effective in treating various bacterial infections, particularly those in the GI tract .

Safety and Hazards

Paromomycin sulfate is mildly toxic by ingestion and can be poisonous by intravenous, subcutaneous, and intramuscular routes . When heated to decomposition, it emits very toxic fumes of SOx and NOx .

Future Directions

Paromomycin sulfate has been used to treat various bacterial infections in humans, including leishmaniasis, cryptosporidiosis, and amebiasis . It has been suggested that topical Paromomycin with methylbenzethonium chloride could be a therapeutic alternative to pentavalent antimony compounds in selected cases of the old world cutaneous leishmaniasis .

Chemical Reactions Analysis

Paromomycin undergoes various chemical reactions, including:

    Oxidation: Paromomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of paromomycin are less common but can be achieved using reducing agents like sodium borohydride.

    Substitution: Paromomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Paromomycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Paromomycin is similar to other aminoglycoside antibiotics, such as neomycin, streptomycin, and gentamicin . it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDOKAZOAKLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47N5O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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